Silicon carbide

Catalog No.
S593348
CAS No.
409-21-2
M.F
SiC
CSi
M. Wt
40.096 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon carbide

CAS Number

409-21-2

Product Name

Silicon carbide

IUPAC Name

methanidylidynesilanylium

Molecular Formula

SiC
CSi

Molecular Weight

40.096 g/mol

InChI

InChI=1S/CSi/c1-2

InChI Key

HBMJWWWQQXIZIP-UHFFFAOYSA-N

SMILES

[C-]#[Si+]

Solubility

Insoluble (NIOSH, 2016)
INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE
INSOL IN ALCOHOL; SOL IN MOLTEN IRON
Solubility in water: none
Insoluble

Synonyms

Crystar, silicon carbide

Canonical SMILES

[C-]#[Si+]

Power Electronics:

  • SiC's wide bandgap (energy difference between its valence and conduction bands) allows for higher operating temperatures and voltages compared to traditional silicon (Si) devices. This enables the development of more efficient and compact power electronics for applications like:
    • Electric vehicles (EVs): SiC-based inverters can improve efficiency and driving range in EVs .
    • Renewable energy systems: SiC power devices can enhance the efficiency of solar inverters and wind turbine converters .
    • Data centers: SiC components can help reduce energy consumption in data centers .

High-Temperature Applications:

  • SiC possesses exceptional thermal conductivity (ability to transfer heat) and mechanical strength at high temperatures. This makes it ideal for research in various high-temperature environments, such as:
    • Gas turbine engines: SiC components can improve engine efficiency and reduce emissions by operating at higher temperatures .
    • Nuclear reactors: SiC is being explored for use in next-generation nuclear reactors due to its radiation resistance and high-temperature capabilities .
    • Hypersonic vehicles: SiC materials can withstand the extreme heat generated during hypersonic flight .

Semiconductor Research:

  • SiC's unique bandgap properties are being explored for developing novel semiconductor devices beyond power electronics. These include:
    • High-frequency electronics: SiC devices can operate at higher frequencies compared to Si, enabling faster communication technologies .
    • Biomedical devices: SiC-based biosensors are being investigated for their potential applications in medical diagnostics and monitoring .
    • Light-emitting diodes (LEDs): SiC-based LEDs offer unique properties for specific applications, including higher efficiency and shorter wavelengths .

Material Science Research:

  • The fundamental properties of SiC are still being actively investigated, leading to advancements in:
    • Crystal growth techniques: Researchers are developing new methods to produce high-quality SiC crystals, essential for device fabrication .
    • Doping techniques: Doping refers to introducing impurities into a material to control its electrical conductivity. Research is ongoing to improve doping techniques for SiC to achieve desired electrical properties .
    • Interface engineering: Studying and manipulating the interfaces between SiC and other materials is crucial for optimizing device performance .

Silicon carbide is a synthetic crystalline compound composed of silicon and carbon, with the chemical formula SiC. This material was first discovered in 1891 by Edward Goodrich Acheson while he was attempting to create artificial diamonds. Acheson heated a mixture of clay and powdered coke, leading to the formation of bright green crystals that he named "Carborundum," a combination of carbon and corundum (the natural mineral form of aluminum oxide) due to its hardness, which approaches that of diamond . Silicon carbide is known for its exceptional hardness, thermal conductivity, and chemical stability, making it suitable for various industrial applications.

, particularly with water and oxygen. At elevated temperatures, it reacts with water to form silicon dioxide and gases such as carbon monoxide or hydrogen . The reaction can be represented as follows:

SiC+H2OSiO2+CO+H2\text{SiC}+\text{H}_2\text{O}\rightarrow \text{SiO}_2+\text{CO}+\text{H}_2

Additionally, silicon carbide can oxidize when exposed to oxygen at high temperatures, resulting in the formation of silicon dioxide:

SiC+O2SiO2+CO\text{SiC}+\text{O}_2\rightarrow \text{SiO}_2+\text{CO}

These reactions are significant in applications involving high-temperature environments, such as in semiconductor devices and refractory materials.

Silicon carbide can be synthesized through various methods:

  • Acheson Process: This is the most common method, where silica sand and carbon are mixed and heated in an electric furnace at temperatures between 1,600 °C and 2,500 °C. The reaction forms silicon carbide along with carbon monoxide gas .
  • Reaction Bonding: This method involves mixing silicon carbide powder with powdered carbon and a plasticizer. The mixture is shaped and then heated to burn off the plasticizer before infusing it with molten silicon, which reacts with the carbon to form additional silicon carbide .
  • Chemical Vapor Deposition: In this process, volatile compounds containing silicon and carbon are reacted at high temperatures in the presence of hydrogen to deposit silicon carbide films on substrates.
  • Polymer-Derived Ceramics: Preceramic polymers can be pyrolyzed at elevated temperatures to form silicon carbide ceramics. This method allows for complex shapes and structures to be created .

Silicon carbide has a wide range of applications due to its unique properties:

  • Abrasives: Used in sandpapers, grinding wheels, and cutting tools due to its hardness.
  • Semiconductors: Utilized in high-power electronics and light-emitting diodes because of its excellent thermal conductivity and electronic properties.
  • Refractories: Employed in furnace linings and heating elements due to its thermal stability.
  • Wear-resistant Parts: Used in pumps, rocket engines, and automotive components.
  • Coatings: Applied as protective layers in various industrial processes .

Research has indicated that silicon carbide interacts chemically with various substances under specific conditions. For instance, studies have shown that both the silicon face and carbon face of silicon carbide wafers react with water molecules during friction processes, leading to the formation of silicon dioxide . Additionally, molecular dynamics simulations have explored how defects within silicon carbide influence its mechanical properties during chemical mechanical polishing processes . Such studies are crucial for optimizing the performance of silicon carbide in electronic devices.

Silicon carbide shares similarities with several other compounds but remains unique due to its specific properties:

Compound NameChemical FormulaKey PropertiesUnique Aspects
Boron CarbideB₄CExtremely hard; low densityOne of the hardest materials known; used in armor
Titanium CarbideTiCHigh melting point; good electrical conductivityOften used as a coating material due to wear resistance
Aluminum CarbideAl₄C₃Reacts with water; forms aluminum hydroxideLess stable than silicon carbide; used in ceramics
Silicon NitrideSi₃N₄High strength; thermal shock resistantExcellent mechanical properties at high temperatures

Silicon carbide's unique combination of hardness, thermal conductivity, and chemical stability distinguishes it from these similar compounds, making it particularly valuable in high-performance applications across various industries.

Silicon carbide (Silicon carbide) is a remarkable compound that exhibits extensive polymorphism, with more than 250 different polymorphs identified by 2006 [1]. This exceptional polymorphic behavior makes Silicon carbide unique among materials and provides a rich platform for studying crystallographic principles and structure-property relationships [1]. The polymorphism in Silicon carbide manifests primarily through variations in the stacking sequence of identical layers, resulting in different crystal structures known as polytypes [1] [5].

Stacking Sequence Principles

The fundamental building block of all Silicon carbide polytypes is the Silicon-Carbon bilayer (also called Silicon-Carbon double layer) [5]. In each bilayer, silicon and carbon atoms are arranged in a close-packed hexagonal configuration [4] [5]. Each atom within a bilayer forms three covalent bonds with atoms in the same bilayer and one bond with an atom in an adjacent bilayer [5].

The stacking of these bilayers follows specific principles that determine the resulting polytype structure. There are three possible positions for placing these bilayers in a close-packed structure, conventionally labeled as A, B, and C [5] [7]. The difference between positions A and B is primarily a shift of the lattice, while position C involves a 60° twist of the lattice [5]. By permuting these three positions in different sequences, the various polytypes of Silicon carbide are formed [7].

For example, in the cubic form of Silicon carbide, the stacking sequence follows an ABCABC... pattern, while the simplest hexagonal form follows an ABAB... pattern [5] [4]. The stacking sequence directly influences the crystal symmetry and, consequently, the physical and electronic properties of the material [7] [8].

Ramsdell Notation System

To systematically classify the numerous polytypes of Silicon carbide, the Ramsdell notation system is widely employed [1]. This notation consists of a number followed by a letter, where the number indicates the periodicity of the stacking sequence (the number of bilayers in one repeating unit), and the letter denotes the crystal system [1] [6].

The letter designations in the Ramsdell notation are:

  • C for cubic symmetry
  • H for hexagonal symmetry
  • R for rhombohedral symmetry [1] [6]

For instance, 3C-Silicon carbide refers to the cubic polytype with a three-bilayer periodicity (ABC stacking) [1] [5]. Similarly, 4H-Silicon carbide indicates a hexagonal polytype with a four-bilayer periodicity (ABCB stacking) [5]. This notation system provides a concise way to identify the structural characteristics of the various Silicon carbide polytypes [1] [6].

Symmetry Classifications

Silicon carbide polytypes can be classified according to their crystallographic symmetry groups [1] [6]. The symmetry of a polytype is determined by its stacking sequence and directly influences its physical properties [6] [8].

The major symmetry classifications for Silicon carbide polytypes include:

  • Cubic symmetry (zinc blende structure): Represented by the space group T²ᵈ-F43m (No. 216), as seen in 3C-Silicon carbide [1] [6].

  • Hexagonal symmetry (wurtzite-derived structures): Represented by the space group C⁴₆ᵥ-P6₃mc (No. 186), as observed in 2H, 4H, 6H, and other H-designated polytypes [1] [6].

  • Rhombohedral symmetry: Represented by the space group C⁵₃ᵥ-R3m (No. 160), as found in 15R, 21R, and other R-designated polytypes [1] [6].

The symmetry classification is crucial for understanding the electronic band structure, optical properties, and mechanical behavior of Silicon carbide polytypes [8] [20]. The relationship between symmetry and properties is particularly evident in the variation of bandgap energies across different polytypes, which can be attributed to the different arrangements of atoms and resulting electronic states [16] [17].

Major Polytypes of Silicon Carbide

Cubic Silicon Carbide (3C-Silicon carbide, β-Silicon carbide)

Cubic Silicon carbide, designated as 3C-Silicon carbide or β-Silicon carbide, is the only polytype with a cubic crystal structure [1] [4]. It features a zinc blende structure with an ABC stacking sequence of Silicon-Carbon bilayers [5] [6]. This polytype is stable at temperatures below 2000°C and exhibits a face-centered cubic crystal structure [7].

The 3C-Silicon carbide polytype has distinct structural characteristics:

  • Space group: T²ᵈ-F43m (No. 216)
  • Lattice constant: a = 4.3596 Å
  • Pearson symbol: cF8
  • Number of atoms per unit cell (Z): 2 [1] [6]

In 3C-Silicon carbide, all atoms have a local cubic environment with respect to their immediate neighbors, which is often referred to as k-type atomic arrangement [4]. This uniform environment contributes to its unique electronic properties, including a bandgap of approximately 2.3 eV at room temperature [1] [7]. The cubic structure also results in isotropic physical properties, distinguishing it from the anisotropic behavior observed in hexagonal and rhombohedral polytypes [6] [19].

Hexagonal Polytypes (2H, 4H, 6H-Silicon carbide)

Hexagonal polytypes of Silicon carbide are characterized by their wurtzite-derived structures and are collectively referred to as α-Silicon carbide [2] [7]. The three most common hexagonal polytypes are 2H, 4H, and 6H-Silicon carbide, which differ in their stacking sequences and periodicity [5] [6].

2H-Silicon carbide:

  • Stacking sequence: ABAB...
  • Space group: C⁶₄ᵥ-P6₃mc (No. 186)
  • Lattice constants: a = 3.0730 Å, c = 5.0480 Å
  • Pearson symbol: hP4
  • Number of atoms per unit cell (Z): 4
  • Contains only h-type atoms (hexagonal environment) [1] [4] [5]

4H-Silicon carbide:

  • Stacking sequence: ABCB...
  • Space group: C⁶₄ᵥ-P6₃mc (No. 186)
  • Lattice constants: a = 3.0730 Å, c = 10.053 Å
  • Pearson symbol: hP8
  • Number of atoms per unit cell (Z): 8
  • Atomic number ratio of k:h is 1:1 (equal distribution of cubic and hexagonal environments) [1] [4] [5]

6H-Silicon carbide:

  • Stacking sequence: ABCACB...
  • Space group: C⁶₄ᵥ-P6₃mc (No. 186)
  • Lattice constants: a = 3.0730 Å, c = 15.11 Å
  • Pearson symbol: hP12
  • Number of atoms per unit cell (Z): 12
  • Atomic number ratio of k:h is 2:1 (more cubic than hexagonal environments) [1] [4] [5]

These hexagonal polytypes are more stable at temperatures above 2000°C and exhibit anisotropic properties due to their non-cubic crystal structures [6] [7]. The 4H and 6H polytypes are particularly important for electronic applications due to their favorable combination of bandgap, carrier mobility, and thermal stability [5] [19].

Rhombohedral Polytypes (15R, 21R, etc.)

Rhombohedral polytypes of Silicon carbide are characterized by their three-fold symmetry and are designated with the letter "R" in the Ramsdell notation [1] [6]. These polytypes have more complex stacking sequences compared to cubic and simple hexagonal forms [1].

The most common rhombohedral polytypes include:

15R-Silicon carbide:

  • Space group: C⁵₃ᵥ-R3m (No. 160)
  • Lattice constants: a = 3.0730 Å, c = 37.7 Å
  • Pearson symbol: hR30
  • Number of atoms per unit cell (Z): 15
  • Hexagonality: 40% [1] [6]

21R-Silicon carbide:

  • Space group: C⁵₃ᵥ-R3m (No. 160)
  • Lattice constants: a = 3.0730 Å, c = 52.89 Å
  • Pearson symbol: hR42
  • Number of atoms per unit cell (Z): 21
  • Hexagonality: 28.5% [1] [6]

Other rhombohedral polytypes include 24R, 27R, 33R, 45R, 51R, and many more, with increasingly complex stacking sequences and larger unit cells [1] [6]. These polytypes often exhibit intermediate properties between the cubic and hexagonal forms, with bandgaps and electronic characteristics that vary with their specific stacking arrangements [1] [21].

The rhombohedral polytypes are less common in commercial applications compared to the cubic and hexagonal forms but are valuable for fundamental studies of stacking-sequence effects on material properties [6] [8].

Rare and Extended Polytypes

Beyond the common cubic, hexagonal, and rhombohedral polytypes, Silicon carbide exhibits an extraordinary range of rare and extended polytypes with extremely long-period stacking sequences [1]. Some of these extended polytypes have unit cells with lattice constants as long as 301.5 nm, approximately one thousand times the usual Silicon carbide lattice spacings [1].

Examples of rare and extended polytypes include:

  • 8H, 10H, 19H, 21H, 27H, and 36H in the hexagonal system
  • 57R, 66R, 75R, 84R, 87R, 93R, 105R, 111R, 120R, 141R, 189R, and even 393R in the rhombohedral system [1] [6]

The 393R polytype is particularly remarkable, with:

  • Space group: C⁵₃ᵥ-R3m (No. 160)
  • Lattice constants: a = 3.0730 Å, c = 987.60 Å
  • Pearson symbol: hR786
  • Number of atoms per unit cell (Z): 393 [1]

These extended polytypes arise from complex stacking fault arrangements and can be viewed as natural superlattices [6] [8]. Their formation is attributed to the extremely small energy differences between different stacking sequences, estimated to be within 4.3 meV/atom [20]. This small energy difference explains the ease with which Silicon carbide forms numerous polytypes during crystal growth [20].

The study of these rare polytypes provides valuable insights into the fundamental principles of crystal growth, phase stability, and the relationship between atomic arrangement and macroscopic properties [1] [8].

Structural Characterization Methods

X-ray Diffraction Analysis

X-ray diffraction (X-ray diffraction) is a fundamental technique for identifying and characterizing Silicon carbide polytypes [10] [11]. This method exploits the unique diffraction patterns produced when X-rays interact with the crystalline structure of different polytypes [11] [15].

For Silicon carbide polytype identification, X-ray diffraction analysis typically involves:

  • Theta-2theta scans using copper (Cu) or other appropriate X-ray sources [10]. The diffraction patterns are collected and analyzed to identify characteristic peaks associated with specific polytypes [11].

  • Analysis of peak positions and relative intensities, which are directly related to the lattice parameters and stacking sequences of the polytypes [11] [15].

  • Comparison with reference patterns or theoretical calculations to determine the polytype distribution in the sample [11].

X-ray diffraction can reveal important structural information about Silicon carbide polytypes, including:

  • Lattice constants and unit cell dimensions
  • Stacking sequence and periodicity
  • Presence of multiple polytypes in a single sample
  • Quantitative analysis of polytype distribution [10] [11] [15]

However, X-ray diffraction analysis of Silicon carbide can be complicated by factors such as stacking faults, which can affect the relative diffraction intensities and lead to additional peaks or background intensity [11]. For example, β-Silicon carbide (3C) powders often exhibit an additional peak at d = 0.266 nm and high background intensity around the (111) peak, which can complicate polytype identification [11].

Despite these challenges, X-ray diffraction remains a powerful and widely used technique for Silicon carbide polytype characterization, especially when combined with other complementary methods [10] [15].

Electron Microscopy Techniques

Electron microscopy techniques provide high-resolution structural information about Silicon carbide polytypes at the nanoscale and microscale levels [10] [12]. These methods are particularly valuable for studying local polytype variations, stacking faults, and phase boundaries that may not be detectable by bulk characterization techniques [12] [14].

Key electron microscopy techniques for Silicon carbide polytype characterization include:

  • Electron Backscatter Diffraction (EBSD): This technique uses an electron microscope to determine the crystal structure and orientation at specific points on a sample surface [10]. EBSD can identify polytypes with high spatial resolution, making it suitable for analyzing polytype distributions at the grain level [10]. The diffraction patterns captured by EBSD are related to the crystal structure and can be indexed to identify specific polytypes [10].

  • High-Resolution Transmission Electron Microscopy (HRTEM): This technique can directly image the atomic arrangement in Silicon carbide, allowing for visualization of stacking sequences and identification of polytypes [12]. HRTEM is particularly valuable for studying stacking faults, polytype interfaces, and local structural variations [12].

  • Multi-slice calculations and weak-phase-object calculations: These computational methods are used in conjunction with electron microscopy to interpret the observed patterns and images [12]. For Silicon carbide polytypes, these calculations indicate that a resolution better than 2.5 Å is necessary to identify polytypic stacking sequences directly, while resolutions approaching 1 Å are required to resolve projected pairs of Silicon-Carbon atoms [12].

Electron microscopy studies have revealed that polytype stacking can be recognized at 500 kV up to thicknesses of 45-75 Å, providing valuable insights into the three-dimensional structure of Silicon carbide crystals [12]. These techniques are especially useful for studying complex phenomena such as polytype transformations, where twin boundaries can act as barriers against complete polytype conversion [13] [14].

Raman Spectroscopy for Polytype Identification

Raman spectroscopy is a powerful, non-destructive technique for identifying and characterizing Silicon carbide polytypes [13] [14]. This method is based on the inelastic scattering of light by phonons (lattice vibrations) in the crystal, producing characteristic spectral features that are unique to each polytype [13] [14].

Raman spectroscopy offers several advantages for Silicon carbide polytype characterization:

  • Non-contact and non-destructive analysis: Samples can be analyzed without preparation or damage [13].

  • High sensitivity to crystal structure: Different polytypes produce distinct Raman peaks due to their unique phonon modes [13] [14].

  • Spatial resolution: When combined with microscopy (micro-Raman), it can provide information about local polytype variations and inclusions [13].

For Silicon carbide polytype identification, key spectral regions and features include:

  • The 700-900 cm⁻¹ range: This region contains characteristic peaks for multiple polytypes and is particularly useful for differentiation [10] [14]. For example:

    • 3C-Silicon carbide shows transverse optical (TO) and longitudinal optical (LO) modes
    • 6H-Silicon carbide exhibits distinctive peaks near 800 cm⁻¹
    • 4H-Silicon carbide has characteristic peaks that differ from both 3C and 6H polytypes [10] [14]
  • Low-frequency modes: The transverse acoustic (TA) modes below 200 cm⁻¹ can provide additional information for polytype identification [14].

Raman spectroscopy has been successfully applied to study various aspects of Silicon carbide polytypes, including:

  • Detection of microscopic inclusions of hexagonal polytypes in 3C-Silicon carbide after annealing [13]
  • Monitoring polytype conversion processes, which typically begin at temperatures around 1700°C [13]
  • Identification of rare polytypes such as 2H-Silicon carbide, which shows characteristic peaks at approximately 796 and 971 cm⁻¹ [14]
  • Characterization of defects and stacking faults in Silicon carbide crystals [13] [14]

The combination of Raman spectroscopy with other techniques such as X-ray diffraction and electron microscopy provides a comprehensive approach to Silicon carbide polytype characterization, enabling researchers to correlate structural features with physical properties [10] [13] [14].

Polytype-Dependent Properties

Bandgap Variations

One of the most remarkable aspects of Silicon carbide polymorphism is the significant variation in bandgap energy across different polytypes, despite their identical chemical composition [16] [17]. This phenomenon has been a subject of extensive research and represents a unique opportunity to tune electronic properties through structural engineering [16] [19].

The bandgap energies of major Silicon carbide polytypes at low temperature (4.2 K) are:

  • 2H-Silicon carbide: 3.33 eV
  • 3C-Silicon carbide: 2.39 eV
  • 4H-Silicon carbide: 3.27 eV
  • 6H-Silicon carbide: 3.02 eV [7] [19]

At room temperature, these values are slightly lower, with 3C-Silicon carbide having a bandgap of approximately 2.3 eV, 6H-Silicon carbide at 3.0 eV, and 4H-Silicon carbide at 3.2 eV [1] [19].

The variation in bandgap energy follows a trend related to the degree of hexagonality in the crystal structure [16] [18]. The hexagonality percentage represents the proportion of hexagonal stacking arrangements in the structure:

  • 2H-Silicon carbide: 100% hexagonality
  • 4H-Silicon carbide: 50% hexagonality
  • 6H-Silicon carbide: 33.3% hexagonality
  • 3C-Silicon carbide: 0% hexagonality (fully cubic) [1] [18]

Research has revealed that the microscopic mechanism behind these bandgap variations is related to the peculiar electron states at the conduction band minimum [17]. These states have a Nearly-Free-Electron (NFE) character, distributing broadly in the internal space rather than being localized near atomic sites [17]. The energy level of these "floating" states depends on the electrostatic potential at interstitial sites, which varies with the stacking sequence [17].

Furthermore, theoretical studies have shown that in hexagonal polytypes, the conduction band minimum shifts from the X point (in cubic Silicon carbide) to the M point, and then to the K point (in 2H-Silicon carbide) as the hexagonal close packing becomes more prominent [20]. This shift in the electronic band structure directly influences the bandgap energy and other electronic properties [20] [21].

Lattice Parameters and Unit Cell Characteristics

The lattice parameters and unit cell characteristics of Silicon carbide polytypes show systematic variations that reflect their different stacking sequences and symmetries [1] [22]. Despite these variations, the local tetrahedral bonding arrangement remains remarkably consistent across all polytypes [20] [22].

Key lattice parameters for major Silicon carbide polytypes at room temperature include:

  • 3C-Silicon carbide (cubic):

    • a = 4.3596 Å
    • Density: 3.166-3.21 g/cm³ [1] [6]
  • 2H-Silicon carbide (hexagonal):

    • a = 3.0763 Å
    • c = 5.0480 Å
    • c/a ratio: 1.6409 (close to the ideal value of 1.633 for perfect tetrahedral coordination)
    • Density: approximately 3.21 g/cm³ [1] [22]
  • 4H-Silicon carbide (hexagonal):

    • a = 3.073 Å
    • c = 10.053 Å
    • c/a ratio: 3.27 (approximately twice the ideal value for 2H)
    • Density: 3.211 g/cm³ [1] [6] [22]
  • 6H-Silicon carbide (hexagonal):

    • a = 3.073 Å
    • c = 15.11 Å
    • c/a ratio: 4.92 (approximately three times the ideal value for 2H)
    • Density: 3.21 g/cm³ [1] [6] [22]

The bond lengths between silicon and carbon atoms in these structures are remarkably consistent, typically ranging from 1.88-1.89 Å, and the tetrahedral bond angles are very close to the ideal value of 109.47° [22]. This consistency in local bonding geometry explains why the energy differences between polytypes are so small (within 4.3 meV/atom) [20].

For rhombohedral polytypes, the unit cells become increasingly large with higher periodicity. For example, 15R-Silicon carbide has lattice constants a = 3.073 Å and c = 37.7 Å, while 393R-Silicon carbide has an extraordinary c-axis length of 987.60 Å [1].

These structural parameters directly influence physical properties such as thermal conductivity, elastic moduli, and electronic band structure [6] [8]. The similarity in bulk moduli across polytypes (approximately 2.2-2.5 × 10¹² dyn/cm² at 300 K) reflects the consistency in local bonding, while the variations in electronic and thermal properties highlight the influence of long-range stacking order [6] [20].

Symmetry-Property Relationships

The relationship between crystal symmetry and physical properties in Silicon carbide polytypes provides a fascinating example of how structural variations at the atomic level can manifest as macroscopic property differences [8] [20]. These symmetry-property relationships are evident across mechanical, thermal, electronic, and optical domains [8] [20] [21].

Electronic properties show particularly strong dependence on symmetry:

  • Band structure: The symmetry of the crystal lattice directly determines the symmetry of the Brillouin zone and the allowed electronic states [20] [21]. In cubic 3C-Silicon carbide, the conduction band minimum is at the X point, while in hexagonal polytypes, it shifts toward the M and K points as hexagonality increases [20]. This shift explains the systematic increase in bandgap with increasing hexagonality [16] [20].

  • Density of states: The cubic structure (3C-Silicon carbide) shows a density of states near the conduction band edge that increases slowly with energy, while the 6H polytype exhibits a rapidly increasing density of states due to band folding and flattening of conduction band edge states [20]. This difference affects carrier concentration and transport properties [20] [21].

  • Anisotropy: Hexagonal and rhombohedral polytypes exhibit anisotropic properties due to their non-cubic symmetry [18] [21]. For example, carrier mobility and dielectric response differ along different crystallographic directions [18] [21].

Optical properties also demonstrate clear symmetry-dependent behavior:

  • Birefringence: Non-cubic polytypes exhibit birefringence (different refractive indices along different crystallographic directions) [18]. The birefringence varies as a third-order polynomial function of hexagonality, with a turning point at 50% hexagonality [18].

  • Phonon modes: The symmetry of the crystal structure determines the number and character of phonon modes, which are directly observable in Raman and infrared spectroscopy [8] [14]. These phonon characteristics influence thermal conductivity and electron-phonon interactions [8].

Thermal and mechanical properties show more subtle symmetry dependencies:

  • Thermal conductivity: Complex polytypes with higher periodicity tend to have reduced thermal conductivity due to enhanced phonon scattering from folded acoustic phonons [8]. This effect is explained by group theory as a consequence of symmetry decrease for general k-points in the Brillouin zone [8].

  • Elastic properties: While the bulk modulus remains relatively consistent across polytypes due to similar local bonding, elastic anisotropy varies with crystal symmetry [6] [20]. This anisotropy affects mechanical behavior under stress and strain [6] [20].

Physical Description

Silicon carbide appears as yellow to green to bluish-black, iridescent crystals. Sublimes with decomposition at 2700°C. Density 3.21 g cm-3. Insoluble in water. Soluble in molten alkalis (NaOH, KOH) and molten iron.
DryPowder; DryPowder, PelletsLargeCrystals; DryPowder, WetSolid; OtherSolid; PelletsLargeCrystals
YELLOW-TO-GREEN-TO-BLUE-TO-BLACK CRYSTALS, DEPENDING ON PURITY.
Yellow to green to bluish-black, iridescent crystals.

Color/Form

EXCEEDINGLY HARD, GREEN TO BLUISH-BLACK, IRIDESCENT, SHARP CRYSTALS
HEXAGONAL OR CUBIC
Yellow to green to bluish black, iridescent crystals.

Boiling Point

Sublimes (NIOSH, 2016)
Sublimes

Density

3.23 (NIOSH, 2016)
3.23
3.2 g/cm³

Melting Point

4892 °F (Sublimes) (NIOSH, 2016)
2600 °C
4892°F (sublimes)
4892°F (Sublimes)

GHS Hazard Statements

Aggregated GHS information provided by 1030 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 863 of 1030 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 167 of 1030 companies with hazard statement code(s):;
H315 (40.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (58.68%): May cause cancer [Danger Carcinogenicity];
H372 (58.08%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

409-21-2

Wikipedia

Silicon carbide

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

REACTION OF SILICA SAND AND COKE OR ANTHRACITE COAL AT HIGH TEMPERATURES.
MADE BY HEATING COKE & SAND (& SALT AS FLUX) IN ELECTRIC FURNACE.

General Manufacturing Information

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Plastic material and resin manufacturing
Primary metal manufacturing
Services
Transportation equipment manufacturing
Utilities
Silicon carbide (SiC): ACTIVE
AVAILABLE FORMS: POWDER; FILAMENT; WHISKERS (3 MILLION PSI); SINGLE CRYSTALS.
LIQ WASTE OF NUCLEAR FUEL REPROCESSING CALCINED, PARTICLES OVERCOATED BY ALPHA-SILICON CARBIDE, GRAPHITE & FORMALDEHYDE-PHENOL RESIN, PRESSED, CARBONIZED & SINTERED FORMING BETA-SILICON CARBIDE MATRIX ENCLOSING WASTE.

Analytic Laboratory Methods

NIOSH Method: 500. Analyte: Nuisance dusts. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Nuisance dusts/
SOLID STATE IR SPECTROSCOPIC DETERMINATION OF SILICON CARBIDE IN RESPIRABLE DUST; PRACTICAL DETECTION LIMIT 20 UG.
NIOSH Method: 600. Analyte: Glycerin mist. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Glycerin mist/
DEBYE-SCHERRER X-RAY PHOTOGRAPHS OF SILICON CARBIDE DUST ARE DESCRIBED.

Dates

Modify: 2023-08-15

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